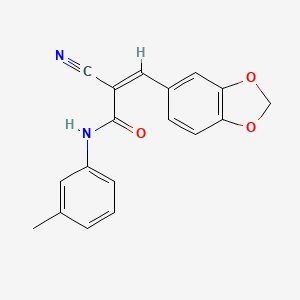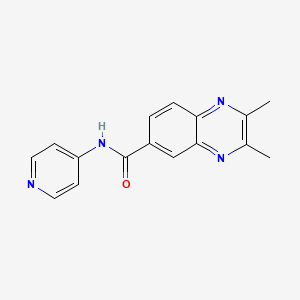
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)acrylamide
説明
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDMAI or MDAI-NH2 and is a member of the phenethylamine family. MDMAI is a potent serotonin releaser and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
作用機序
MDMAI works by increasing the release of serotonin in the brain, which leads to an increase in mood and a decrease in anxiety. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. MDMAI binds to the serotonin transporter, which causes it to release serotonin into the synaptic cleft. This leads to an increase in the concentration of serotonin in the brain, which produces the therapeutic effects of MDMAI.
Biochemical and Physiological Effects:
MDMAI has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which leads to an increase in mood and a decrease in anxiety. MDMAI has also been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust. Additionally, MDMAI has been shown to have anti-inflammatory and anti-proliferative effects on cancer cells.
実験室実験の利点と制限
MDMAI has a number of advantages and limitations for lab experiments. One advantage is that it is a potent serotonin releaser, which makes it a useful tool for studying the role of serotonin in various physiological processes. Additionally, MDMAI has been shown to have a low potential for abuse, which makes it a safer alternative to other drugs of abuse. However, one limitation of MDMAI is that it is a synthetic compound, which makes it more difficult to study than naturally occurring compounds. Additionally, MDMAI has not been studied extensively in humans, which limits its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on MDMAI. One direction is to study its potential use in treating depression and anxiety disorders. Additionally, MDMAI could be studied for its potential use in treating drug addiction and other mental health disorders. Another direction is to study the mechanism of action of MDMAI in more detail, in order to gain a better understanding of its therapeutic effects. Finally, MDMAI could be studied for its potential use in cancer treatment, as it has been shown to have anti-proliferative effects on cancer cells.
合成法
MDMAI can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then coupled with acrylonitrile to produce the final product, 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)acrylamide.
科学的研究の応用
MDMAI has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. MDMAI has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse. Additionally, MDMAI has been studied for its potential use in cancer treatment, as it has been shown to have anti-proliferative effects on cancer cells.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-3-2-4-15(7-12)20-18(21)14(10-19)8-13-5-6-16-17(9-13)23-11-22-16/h2-9H,11H2,1H3,(H,20,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUAUPUKCXOWNM-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367385 | |
| Record name | ST50944744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
CAS RN |
5740-46-5 | |
| Record name | ST50944744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)
![4-methoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5161002.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)


![ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5161037.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)
![3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161054.png)
![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5161072.png)
![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
![1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5161093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)